DMT-dT Phosphoramidite-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

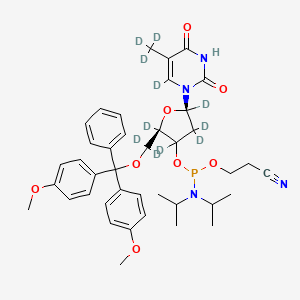

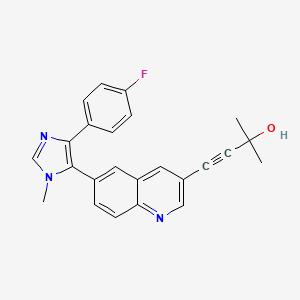

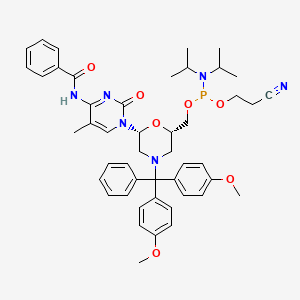

DMT-dT Phosphoramidite-d11: is a deuterium-labeled derivative of DMT-dT Phosphoramidite. This compound is commonly used in the synthesis of DNA. The deuterium labeling is particularly useful in scientific research as it allows for the tracking and quantification of molecules during various processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DMT-dT Phosphoramidite-d11 involves the incorporation of deuterium into the DMT-dT Phosphoramidite moleculeThe deuterium atoms are incorporated during the synthesis of the phosphoramidite group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder or granule form and stored at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: DMT-dT Phosphoramidite-d11 primarily undergoes substitution reactions during DNA synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage .

Common Reagents and Conditions:

Reagents: Tetrazole, acetonitrile, iodine, water

Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group.

Major Products: The major product formed from these reactions is the extended DNA chain with a stable phosphate linkage at the site of the this compound incorporation .

Aplicaciones Científicas De Investigación

Chemistry: DMT-dT Phosphoramidite-d11 is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in various chemical research applications, including the study of gene function and regulation .

Biology: In biological research, this compound is used to create labeled DNA probes. These probes are used in techniques such as fluorescence in situ hybridization (FISH) to detect specific DNA sequences within cells .

Medicine: The compound is also used in the development of diagnostic assays and therapeutic agents. Deuterium labeling helps in the precise tracking of these molecules within biological systems, aiding in the study of pharmacokinetics and drug metabolism .

Industry: In the industrial sector, this compound is used in the large-scale synthesis of DNA for various applications, including the production of synthetic genes and the development of new biotechnological products .

Mecanismo De Acción

DMT-dT Phosphoramidite-d11 exerts its effects through its incorporation into DNA during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage. The deuterium atoms in the compound allow for the tracking and quantification of the synthesized DNA .

Comparación Con Compuestos Similares

- DMT-dT Phosphoramidite

- DMT-dC Phosphoramidite

- DMT-dA Phosphoramidite

- DMT-dG Phosphoramidite

Comparison: DMT-dT Phosphoramidite-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms allow for the precise tracking and quantification of the compound during various processes, making it particularly useful in studies involving pharmacokinetics and drug metabolism. Other similar compounds, such as DMT-dC Phosphoramidite and DMT-dA Phosphoramidite, do not have this labeling and therefore lack these specific advantages .

Propiedades

Fórmula molecular |

C40H49N4O8P |

|---|---|

Peso molecular |

755.9 g/mol |

Nombre IUPAC |

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-2,3,4,4,5-pentadeuterio-5-[6-deuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i5D3,24D2,25D,26D2,35D,36D,37D |

Clave InChI |

UNOTXUFIWPRZJX-AOSSAJQLSA-N |

SMILES isomérico |

[2H]C1=C(C(=O)NC(=O)N1[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])C([2H])([2H])[2H] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)

![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)

![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)